molecular formula C22H19N3O3 B5767500 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide

Cat. No. B5767500
M. Wt: 373.4 g/mol
InChI Key: RPKSBCKXGMZZSQ-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide, also known as MNO, is a chemical compound that has garnered significant attention in the scientific research community due to its potential applications in various fields. In

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide involves the inhibition of various enzymes and signaling pathways in cells. In cancer cells, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to DNA damage and cell death. In the brain, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide reduces oxidative stress and inflammation by activating the Nrf2/ARE signaling pathway and inhibiting the NF-κB pathway. This results in the upregulation of antioxidant and anti-inflammatory genes and the downregulation of pro-inflammatory genes.
Biochemical and Physiological Effects:
N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide induces apoptosis and inhibits cell proliferation. In the brain, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide reduces oxidative stress and inflammation and protects against neurodegeneration. Additionally, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide has been found to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide in lab experiments is its potent biological activity, which allows for the investigation of its effects on cells and organisms at low concentrations. Additionally, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide has been shown to have a broad range of applications in various fields, making it a versatile tool for scientific research. However, one limitation of using N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide is its potential toxicity, which requires careful handling and dosing.

Future Directions

There are several future directions for the study of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide. One area of interest is the development of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide-based therapies for cancer and neurodegenerative diseases. Additionally, further investigation into the mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide and its effects on various signaling pathways could provide insights into new therapeutic targets. Finally, the exploration of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide's antimicrobial activity could lead to the development of new antibiotics and antifungal agents.

Synthesis Methods

The synthesis method of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide involves the reaction of 2-naphthoic acid and N-methyl-N-(4-nitrophenyl)formamide in the presence of triethylamine and acetic anhydride. The resulting compound is then reacted with hydrazine hydrate and 4-methoxybenzaldehyde to produce N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide.

Scientific Research Applications

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide has been widely studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also demonstrated that N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-naphthamide has been found to have antimicrobial activity against a range of bacteria and fungi.

properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-25(22(26)18-8-7-15-5-3-4-6-17(15)13-18)14-20-23-21(24-28-20)16-9-11-19(27-2)12-10-16/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKSBCKXGMZZSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC(=NO1)C2=CC=C(C=C2)OC)C(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylnaphthalene-2-carboxamide

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